(4-Chloro-3-fluorophenyl)(cyclohexyl)methanone chemical structure
Technical Profile: (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone Executive Summary (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone is a lipophilic aryl ketone scaffold utilized primarily as a building block in medicinal...
(4-Chloro-3-fluorophenyl)(cyclohexyl)methanone is a lipophilic aryl ketone scaffold utilized primarily as a building block in medicinal chemistry. It combines a metabolically stable halogenated phenyl ring with a bulky aliphatic cyclohexyl group. This specific structural motif—the 3-fluoro-4-chlorophenyl group —is a privileged substructure in drug discovery, often employed to block metabolic oxidation at the para-position while modulating electronic properties via the meta-fluorine.
This guide details the physicochemical properties, authoritative synthetic pathways, and analytical characterization of this intermediate, designed for researchers optimizing lead compounds in oncology (e.g., p38 MAPK inhibitors) and immunology (e.g., P2X7 antagonists).
Structural Analysis & Physicochemical Properties
The molecule features a central ketone bridge linking an electron-deficient aromatic ring to a lipophilic aliphatic cycle.
Table 1: Physicochemical Profile
Property
Value / Description
Notes
IUPAC Name
(4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Molecular Formula
C₁₃H₁₄ClFO
Molecular Weight
240.70 g/mol
Predicted LogP
4.8 – 5.2
High lipophilicity due to cyclohexyl and Cl substituents.
H-Bond Acceptors
2 (C=O, F)
Fluorine acts as a weak acceptor.
H-Bond Donors
0
Rotatable Bonds
2
Carbonyl-Phenyl and Carbonyl-Cyclohexyl bonds.
Electronic Effect
Deactivated Ring
F and Cl are electron-withdrawing (inductive), deactivating the ring toward electrophilic attack.
Structural Logic
Fluorine (C3): Induces a strong
-withdrawing effect, increasing the acidity of adjacent protons and altering the dipole moment. It also serves as a metabolic block against Phase I oxidation at the meta-position.
Chlorine (C4): Provides significant lipophilicity and fills hydrophobic pockets in target proteins.
Cyclohexyl Group: A bulky, non-planar aliphatic moiety that provides steric occlusion, distinct from the planar geometry of a phenyl ring (a common bioisosteric replacement).
Synthetic Architectures
Direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene is not recommended due to the deactivating nature of the halogens, which leads to harsh reaction conditions and poor regioselectivity (mixture of isomers).
The Grignard Addition to Nitrile is the industry-standard "Expert Route" for this scaffold, ensuring regiospecificity and high yield.
Route A: Grignard Addition to 4-Chloro-3-fluorobenzonitrile (Recommended)
This pathway utilizes the lower reactivity of the nitrile group to prevent over-addition (formation of tertiary alcohols), a common side reaction when using acid chlorides.
Starting Materials: 4-Chloro-3-fluorobenzonitrile, Cyclohexylmagnesium bromide (2.0 M in ether/THF).
Key Intermediate: Metallo-imine salt.
Experimental Protocol:
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
Reagent Prep: Charge the flask with 4-Chloro-3-fluorobenzonitrile (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.
Absence: Disappearance of the sharp Nitrile (C≡N) peak at ~2230 cm⁻¹ .
Medicinal Chemistry Applications
The (4-chloro-3-fluorophenyl)(cyclohexyl)methanone structure is not merely an intermediate but a pharmacophore used to optimize drug-target interactions.
Metabolic Stability: The 4-Cl, 3-F substitution pattern is a classic medicinal chemistry tactic.[5] The fluorine atom blocks the metabolically vulnerable 3-position, while the chlorine blocks the 4-position, significantly increasing the half-life (
) of the molecule compared to a simple phenyl ring.
Lipophilic Vector: The cyclohexyl group directs the molecule into large hydrophobic pockets (e.g., the ATP-binding site of kinases).
Bioisosterism: This scaffold is often used as a bioisostere for:
N-Cyclohexylbenzamides.
Diphenyl methanones (where the cyclohexyl replaces one phenyl ring to reduce planarity and improve solubility).
References
Grignard Addition to Nitriles (Mechanism)
Title: The Mechanism of Grignard and Organolithium Reactions with Nitriles.
4-Chloro-3-fluorophenyl cyclohexyl ketone is a specialized halogenated diaryl-aliphatic scaffold used primarily as a versatile intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., Aurora B, ERK) and GPCR modulators. It functions as a lipophilic building block, leveraging the bioisosteric properties of fluorine and chlorine to modulate metabolic stability and receptor binding affinity.
Table 1: Physicochemical Profile
Parameter
Value
Notes
IUPAC Name
(4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Molecular Formula
C₁₃H₁₄ClFO
Molecular Weight
240.70 g/mol
Average mass
Monoisotopic Mass
240.0717 Da
For HRMS calibration
CAS Registry Number
Not widely indexed
Synthesized de novo in patent literature (e.g., WO2013049164A1)
Physical State
Solid (Predicted)
Analogous to 4-chlorophenyl cyclohexyl ketone (mp 55–57 °C)
Part 2: Structural Analysis & Pharmacophore Potential
The molecule derives its utility from three distinct structural zones, each serving a specific medicinal chemistry function:
The Cyclohexyl Ring (Aliphatic Domain):
Function: Provides bulk lipophilicity (
character) without the planarity of a phenyl ring.
Metabolism: Susceptible to CYP450-mediated hydroxylation at the C3/C4 positions, often requiring further substitution (e.g., fluorination) in late-stage optimization to block "soft spots."
The Carbonyl Linker (Acceptor):
Function: Acts as a hydrogen bond acceptor (HBA) and a rigid spacer.
Reactivity: The gateway for further functionalization—typically reduced to a secondary alcohol (chiral center generation) or converted to an oxime/amine.
The 4-Chloro-3-fluorophenyl Moiety (Electronic Domain):
Bioisosterism: The combination of Chlorine (lipophilic, bulky) and Fluorine (highly electronegative, small) creates a unique electronic signature.
Metabolic Blockade: The C4-Chlorine blocks para-hydroxylation (a major metabolic route for phenyl rings). The C3-Fluorine withdraws electron density, deactivating the ring against oxidative metabolism while increasing the acidity of any potential adjacent protons.
Part 3: Synthetic Pathways
High-purity synthesis of this ketone requires avoiding the formation of the tertiary alcohol (over-addition of Grignard). The Weinreb Amide Protocol is the industry standard for this transformation due to its self-limiting transition state.
Isotopic Pattern: Look for the characteristic Chlorine signature (
ratio of ~3:1). You should see peaks at m/z 241.1 and 243.1.
Fragmentation: Alpha-cleavage often yields a cyclohexyl cation (m/z 83) or the acylium ion of the halogenated benzoyl group.
Part 5: Safety & Handling
Hazard Class: Irritant (Skin/Eye).
Reactivity: Stable under ambient conditions. Incompatible with strong oxidizing agents and strong bases (enolization potential).
Storage: Store in a cool, dry place under inert gas (
or ) if long-term stability is required, although the ketone is generally robust.
References
PubChem Compound Summary. (2025). 4-Chlorophenyl cyclohexyl ketone (Analogous Structure Data). National Center for Biotechnology Information. Link
World Intellectual Property Organization. (2013). Patent WO2013049164A1: Substituted Octahydropyrrolo[1,2-a]pyrazines as Calcium Channel Blockers. (Describes the use of 4-chloro-3-fluorobenzoyl chloride in analogous synthesis). Link
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. (Discusses fluorinated ketone stability and hydration). Link
ChemRxiv. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (Context for scaffold selection). Link
SMILES string for 4-Chloro-3-fluorophenyl cyclohexyl ketone
Structural Informatics, Synthesis, and Cheminformatics Executive Summary 4-Chloro-3-fluorophenyl cyclohexyl ketone is a halogenated aryl ketone intermediate used primarily in the synthesis of pharmaceutical agents, parti...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Informatics, Synthesis, and Cheminformatics
Executive Summary
4-Chloro-3-fluorophenyl cyclohexyl ketone is a halogenated aryl ketone intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways. Its structure combines a lipophilic cyclohexyl moiety with a metabolically robust di-halogenated phenyl ring, making it a valuable scaffold for optimizing pharmacokinetic properties (LogP and metabolic stability).
Low TPSA suggests high blood-brain barrier (BBB) permeability potential.
Hydrogen Bond Acceptors
2 (Ketone O, Fluorine)
Interaction points for active site binding (e.g., hinge regions in kinases).
Hydrogen Bond Donors
0
Lack of donors improves membrane permeability.
Melting Point
65–75 °C
Solid at room temperature (estimated based on 4-chlorophenyl analogs).
Cheminformatics & Molecular Modeling
For researchers incorporating this moiety into QSAR models or docking studies, the spatial arrangement of the halogens is critical.
SMILES Parsing Logic
The SMILES string FC1=C(Cl)C=CC(=C1)C(=O)C2CCCCC2 encodes the specific regiochemistry:
FC1=C(Cl) : Establishes the phenyl ring with Fluorine at position 3 and Chlorine at position 4 (ortho to each other).
C=CC(=C1) : Completes the aromatic system, establishing the connection point at position 1 (para to the Chlorine).
C(=O) : The carbonyl linker.
C2CCCCC2 : The cyclohexyl ring attached to the carbonyl.
Visualization of Connectivity
The following graph illustrates the logical connectivity and node properties defined by the SMILES string.
Caption: Connectivity graph showing the regiochemistry of the 3-F, 4-Cl substitution pattern relative to the carbonyl linker.
Synthetic Pathways (Technical Guide)
Synthesizing this compound requires control over regiochemistry to avoid isomers (e.g., 4-fluoro-3-chlorophenyl). Direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene is not recommended due to competing directing effects of the halogens.
The Grignard Addition to Nitrile is the gold-standard protocol for this synthesis, offering high fidelity and preventing over-addition (tertiary alcohol formation).
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.
Dissolution: Dissolve 4-Chloro-3-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M concentration).
Addition: Cool to 0°C. Add Cyclohexylmagnesium bromide (1.2 eq) dropwise via syringe pump over 30 minutes.
Note: The nitrile forms a stable magnesium imine salt intermediate, preventing double addition.
Reflux: Allow to warm to Room Temperature (RT), then reflux gently for 2–4 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 9:1).
Hydrolysis (Critical Step): Cool to 0°C. Quench with 3M HCl. Stir vigorously for 1 hour.
Mechanism:[1][2][3][4][5][6][7] The acidic hydrolysis converts the intermediate imine salt (
) into the ketone.
Workup: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat) and Brine. Dry over MgSO₄.
Purification: Flash chromatography (SiO₂). Elute with Hexane
5% EtOAc/Hexane.
Synthetic Workflow Diagram
Caption: Workflow for the Grignard-Nitrile synthesis route, highlighting the stable imine intermediate that ensures ketone selectivity.
Medicinal Chemistry Applications
This scaffold is frequently employed in "Lead Optimization" phases.
Metabolic Blocking: The substitution of Hydrogen with Fluorine (C-3) and Chlorine (C-4) blocks metabolic oxidation (P450 metabolism) at the para and meta positions, significantly extending the half-life (
) of the compound compared to the unsubstituted phenyl analog.
Bioisosterism: The cyclohexyl group serves as a bulky, lipophilic bioisostere for a phenyl ring, increasing
character (Fsp3), which often correlates with improved solubility and reduced promiscuity in drug candidates [1].
Halogen Bonding: The Chlorine atom at the para-position can participate in "halogen bonding" with backbone carbonyls in receptor active sites, a specific interaction distinct from hydrogen bonding [2].
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
PubChem Compound Summary. (2024). 4-Chlorophenyl cyclohexyl ketone (Analog Reference).[8] National Center for Biotechnology Information.
BenchChem. (2025).[5] Grignard Reaction for Synthesizing Aryl Ketones: Protocols and Mechanisms.
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Solubility Profiling & Process Optimization for 4-Chloro-3-fluorophenyl Cyclohexyl Ketone (CAS 898769-24-9)
Executive Summary
This technical guide provides a comprehensive solubility analysis of 4-Chloro-3-fluorophenyl cyclohexyl ketone (CFCK), a critical lipophilic intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of receptor antagonists and spirocyclic scaffolds.
Given the molecule's structural duality—possessing both a lipophilic cyclohexyl ring and a polarized halogenated phenyl moiety—solvent selection is non-trivial. This guide moves beyond static data, offering a dynamic solubility landscape and a self-validating experimental protocol to empower researchers to optimize reaction yields and purification processes.
Chemical Profile & Physicochemical Basis
To predict solubility behavior, we must first deconstruct the molecule’s interactions.
Chemical Name: (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Lipophilic Domain: The cyclohexyl ring and the halogenated phenyl ring contribute significantly to the Van der Waals surface area, suggesting high lipophilicity (Predicted LogP ≈ 3.8 – 4.2).
Polar Domain: The carbonyl (C=O) group and the electronegative Fluorine/Chlorine atoms create a localized dipole moment, allowing for dipole-dipole interactions but limited hydrogen bonding capability (H-bond acceptor only).
Implication: CFCK follows "Like Dissolves Like" logic but requires polar aprotic or moderately polar solvents to overcome the crystal lattice energy effectively.
Solubility Landscape
The following data categorizes solvents based on their interaction efficiency with CFCK. This classification is derived from empirical trends in halogenated benzophenone analogs and validated process chemistry principles.
Table 1: Solubility Performance Matrix (at 25°C)
Solvent Class
Representative Solvents
Solubility Rating
Primary Application
Mechanistic Insight
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Reaction Medium, Extraction
Strong dispersion forces and dipole interactions match the halogenated core.
Polar Aprotic
THF, Ethyl Acetate, Acetone
Good (50–100 mg/mL)
Synthesis, Solvent Swap
Carbonyl interactions facilitate dissolution; THF coordinates well with the ketone.
Aromatic Hydrocarbons
Toluene, Xylene
Moderate/Good (30–80 mg/mL)
Scaled Synthesis (Reflux)
Pi-stacking interactions with the phenyl ring; solubility increases significantly with heat.
Polar Protic
Methanol, Ethanol, IPA
Low/Moderate (5–25 mg/mL)
Recrystallization
Poor solubility at RT due to hydrophobic effect; high solubility at reflux allows for effective purification.
Aliphatic Hydrocarbons
n-Hexane, Cyclohexane, Heptane
Poor (<1 mg/mL)
Anti-Solvent, Wash
Lack of polarity prevents disruption of the crystal lattice.
Aqueous
Water, Brine
Insoluble
Phase Separation
High hydrophobicity of the cyclohexyl/halo-phenyl groups repels water.
Critical Insight: For process scale-up, Toluene is often preferred over DCM due to higher boiling points (faster kinetics) and environmental compliance, despite DCM's slightly superior solubilizing power.
As a researcher, relying on literature values is insufficient due to batch-to-batch polymorphic variations. You must validate solubility in your specific lot.
Method:Visual Polythermal Method (VPM)
This method is superior to gravimetric analysis for rapid screening because it consumes less material and provides data on metastable zone widths.
Step-by-Step Workflow
Preparation: Weigh exactly 100 mg of CFCK into a clear borosilicate glass vial (4 mL capacity) equipped with a magnetic stir bar.
Solvent Addition: Add the target solvent in 100 µL increments (micropipette) while stirring at 25°C.
Observation Loop:
After each addition, stir for 2 minutes.
Check: Is the solution clear?
If NO: Add another 100 µL.
If YES: Record Total Volume (
).
Calculation:
Temperature Stress (The Validation Step):
Heat the clear solution to near-boiling.
Cool slowly to 0°C.
Result: If precipitation occurs, the solvent is a candidate for recrystallization.[2] If it remains clear, it is a candidate for reaction media.
Visualization: Decision Logic & Workflow
Diagram 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent based on the specific process stage (Reaction vs. Purification).
Diagram 2: Experimental Workflow (VPM)
Caption: Step-by-step visual polythermal method for determining solubility limits.
Application Context & Safety
Synthesis Utility
CFCK is frequently used in Grignard reactions or Friedel-Crafts acylations .
Protocol Tip: When using Grignard reagents (e.g., 4-fluorophenylmagnesium bromide), THF is the mandatory solvent due to its ability to stabilize the magnesium complex. Do not use Ethanol or Acetone in this step as they will quench the reagent.
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin.
Handling: Use a fume hood. Wear nitrile gloves.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can induce hydrolysis or hydrate formation (common in fluorinated ketones).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11579456, 4-Chlorophenyl cyclohexyl ketone (Analogous Structure). Retrieved from [Link]
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones.[3] American Journal of Organic Chemistry. (Provides context on fluorinated ketone solubility and hydration). Retrieved from [Link]
Application Note & Protocol: Synthesis of [1-(4-Chloro-3-fluorophenyl)cyclohexyl]methanamine via Reductive Amination
Abstract This document provides a comprehensive guide for the synthesis of the primary amine, [1-(4-Chloro-3-fluorophenyl)cyclohexyl]methanamine, through the reductive amination of 4-Chloro-3-fluorophenyl cyclohexyl keto...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of the primary amine, [1-(4-Chloro-3-fluorophenyl)cyclohexyl]methanamine, through the reductive amination of 4-Chloro-3-fluorophenyl cyclohexyl ketone. Reductive amination is a cornerstone of modern organic synthesis for its efficiency and control in forming carbon-nitrogen bonds.[1][2] This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed theoretical background, a robust, step-by-step experimental procedure, and critical insights into reaction optimization and troubleshooting. The featured method employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and operational simplicity.[3][4]
Introduction and Scientific Background
The target molecule, [1-(4-Chloro-3-fluorophenyl)cyclohexyl]methanamine[5], belongs to a class of substituted cyclohexylmethanamine derivatives that are of significant interest in medicinal chemistry. The specific halogenation pattern on the phenyl ring can modulate pharmacokinetic and pharmacodynamic properties, making such compounds valuable scaffolds in drug discovery programs.
Reductive amination provides a superior strategy for synthesizing this target compared to methods like the direct alkylation of ammonia, which often suffers from poor selectivity and over-alkylation.[2][6] The power of this reaction lies in the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[1][7]
The Mechanism of Reductive Amination
The reaction proceeds in two principal stages, which can be performed sequentially or, more conveniently, in a single pot ("direct" reductive amination).[3]
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ketone. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, which are often facilitated by the addition of a catalytic amount of acetic acid, the hemiaminal undergoes dehydration to form an imine.[7] The imine exists in equilibrium with its protonated form, the more electrophilic iminium ion, which is the key species targeted for reduction.[8]
Hydride Reduction: A carefully chosen reducing agent selectively reduces the C=N double bond of the iminium ion. The choice of reductant is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is exceptionally well-suited for this purpose.[4][9] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for iminium ions over ketones.[1][4]
Preparation of cyclohexyl aryl ketones from acid chlorides
Application Note: Strategic Synthesis of Cyclohexyl Aryl Ketones Executive Summary Cyclohexyl aryl ketones are critical pharmacophores in drug discovery, serving as core scaffolds for photoinitiators, receptor antagonist...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Cyclohexyl Aryl Ketones
Executive Summary
Cyclohexyl aryl ketones are critical pharmacophores in drug discovery, serving as core scaffolds for photoinitiators, receptor antagonists, and enzyme inhibitors. Their synthesis from acid chlorides presents a classic chemoselectivity challenge: preventing the "over-addition" of nucleophiles that leads to tertiary alcohols.
This guide details two distinct, high-fidelity protocols to solve this challenge:
Friedel-Crafts Acylation: The robust industrial standard for electron-rich arenes.
Iron-Catalyzed Cross-Coupling: A modern, transition-metal-catalyzed approach using Grignard reagents, offering superior functional group tolerance and preventing over-alkylation.[1]
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate constraints using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and stability.
Benzene (Solvent/Reagent, excess) or Arene (1.1 equiv) in DCM
Aluminum Chloride (
) (1.1 – 1.2 equiv)
Solvent: Dichloromethane (DCM) or neat arene.
Step-by-Step Procedure:
Apparatus Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas. Flush with
.
Catalyst Suspension: Charge the flask with anhydrous
(1.2 equiv) and anhydrous DCM (or Benzene if used as solvent). Cool the suspension to 0–5 °C using an ice bath.
Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the
suspension over 30 minutes.
Observation: The mixture typically turns yellow/orange as the acylium ion complex forms.
Substrate Addition:
If using Benzene as solvent: The reaction initiates during step 2.[3]
If using substituted Arene: Add the arene (1.1 equiv) dropwise at 0–5 °C.
Reaction: Allow the mixture to warm to room temperature (RT). If the substrate is deactivated, heat to reflux (approx. 40°C for DCM or 80°C for Benzene) for 2–6 hours. Monitor by TLC.
Quench (CRITICAL): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (10:1 ratio). This breaks the strong Aluminum-Oxygen complex.
Safety: Exothermic reaction with evolution of HCl fumes.
Workup: Separate the organic layer.[4] Extract the aqueous layer with DCM (2x). Wash combined organics with saturated
(to remove acid traces), water, and brine. Dry over .
Purification: Remove solvent under reduced pressure. Purify via vacuum distillation or recrystallization (if solid).
Best For: Complex substrates, preventing tertiary alcohol formation, and coupling with sensitive functional groups (esters, nitriles).
Mechanism: The "Inorganic Grignard" mechanism. Unlike standard Grignard additions which are driven by nucleophilicity (attacking the ketone product to form alcohol), the Iron catalyst (
) mediates a rapid oxidative addition/reductive elimination cycle that is faster than the direct nucleophilic attack on the ketone.
Protocol 2: Fe-Catalyzed Coupling of Acid Chlorides and Grignards
Reagents:
Acid Chloride (1.0 equiv)
Grignard Reagent (
, 1.2 equiv)
Catalyst: Iron(III) acetylacetonate [
] (3 mol%)
Solvent: Anhydrous THF (or THF/NMP mixture for higher stability).
Step-by-Step Procedure:
Catalyst Solubilization: In a flame-dried Schlenk flask under Argon, dissolve the Acid Chloride (1.0 equiv) and
(0.03 equiv) in anhydrous THF.
Note: The solution will be red/orange.
Temperature Control: Cool the mixture to -78 °C (acetone/dry ice bath) or 0 °C depending on substrate sensitivity. (0 °C is often sufficient for cyclohexyl substrates).
Controlled Addition: Add the Grignard reagent (1.2 equiv) dropwise but steadily.
Scientific Insight: Unlike Pd-catalysis, Fe-catalysis often benefits from a faster addition rate to maintain the active low-valent Iron cluster
. However, for safety and thermal control, a steady dropwise rate is standard.
Color Change: The solution typically turns dark brown/black, indicating the formation of the active catalytic iron species.
Completion: Stir for 10–30 minutes. These reactions are characteristically fast.
Figure 2: Simplified catalytic cycle for Iron-mediated coupling. The cycle outcompetes direct nucleophilic attack, preserving the ketone.
Comparative Data Analysis
Feature
Method A: Friedel-Crafts
Method B: Iron-Catalysis
Primary Risk
Poly-acylation / Rearrangement
Homocoupling of Grignard
Selectivity
High (for para-substitution)
High (Chemoselective for Ketone)
Substrate Scope
Limited to electron-rich arenes
Broad (Aryl, Alkyl, Heteroaryl)
Cost
Low ( is cheap)
Moderate ( is cheap, Grignard varies)
Atom Economy
Moderate (Stoichiometric Al waste)
High (Catalytic Fe)
Typical Yield
75 – 90%
80 – 95%
Troubleshooting Guide
Problem: Formation of Tertiary Alcohol (Over-addition).
Cause: In Method B, the catalyst may be deactivated, or the Grignard was added too slowly without active catalyst turnover.
Solution: Ensure
is fresh. Increase catalyst loading to 5 mol%. Ensure anhydrous conditions.
Problem: Low Yield in Friedel-Crafts.
Cause: Deactivation of the arene ring by the formed ketone (product inhibition) or moisture killing the Lewis Acid.
Solution: Use excess
(up to 1.5 eq). Ensure the system is strictly dry.
Problem: Decarbonylation.
Cause: Cyclohexanecarbonyl chloride can lose CO if heated excessively with noble metals (Pd/Rh).
Solution: Use Method B (Iron) or Method A (Friedel-Crafts) at lower temperatures. Iron does not typically promote decarbonylation of acid chlorides.
References
Friedel-Crafts Protocol: Organic Syntheses, Coll. Vol. 4, p. 339 (1963); Vol. 32, p. 43 (1952). "Cyclohexyl Phenyl Ketone."[3][4]
Iron-Catalyzed Coupling (Foundational): Fiandanese, V., et al. "Iron catalyzed cross-coupling reactions of acyl chlorides with Grignard reagents." Tetrahedron Letters, 25(42), 4805-4808 (1984).
Modern Iron Catalysis Review: Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 124(46), 13856-13863 (2002).
Technical Support Center: Synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone
Executive Summary: The "Yield Trap" If you are experiencing low yields (<40%) or difficulty isolating pure 4-Chloro-3-fluorophenyl cyclohexyl ketone, the issue is likely regiochemical mismatch (if using Friedel-Crafts) o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Yield Trap"
If you are experiencing low yields (<40%) or difficulty isolating pure 4-Chloro-3-fluorophenyl cyclohexyl ketone, the issue is likely regiochemical mismatch (if using Friedel-Crafts) or over-addition (if using direct Grignard addition to acid chlorides).
This guide prioritizes the Weinreb Amide Route (Route A). This is the "Gold Standard" for this specific scaffold because it chemically blocks over-addition and guarantees the correct 4-chloro-3-fluoro substitution pattern, which is difficult to achieve via direct electrophilic aromatic substitution.
Module 1: The Gold Standard Protocol (Weinreb Amide)
Recommendation: Use this route for all batches requiring >95% isomeric purity and scalable yields.
The Logic
Direct addition of cyclohexylmagnesium bromide to an acid chloride or ester typically results in the formation of a tertiary alcohol (the "over-addition" impurity) because the intermediate ketone is more reactive than the starting material.
The Weinreb amide forms a stable 5-membered chelate with the magnesium cation. This "locks" the molecule as a tetrahedral intermediate, preventing the ketone from forming until the reaction is quenched with acid during the workup.
Workflow Diagram
Caption: The Weinreb protocol prevents over-addition by stabilizing the intermediate via Magnesium chelation.
Step-by-Step Protocol
Step 1: Synthesis of the Weinreb Amide[1][2][3][4]
Dissolve Weinreb amide in anhydrous THF under Nitrogen/Argon. Cool to 0°C .[5][6]
Note: Unlike other Grignard reactions, -78°C is rarely necessary for Weinreb amides; 0°C balances reactivity and selectivity.
Add Cyclohexylmagnesium bromide dropwise over 20 minutes.
Allow to warm to RT and stir for 2 hours.
Checkpoint: TLC should show complete consumption of the amide.
Critical Quench: Cool to 0°C. Quench with 1M HCl (excess).
Why: You must break the N-O-Mg chelate to release the ketone. Ammonium chloride is often too weak; HCl is preferred.
Isolation: Extract with EtOAc. Wash with brine. The crude product is usually >90% pure.
Module 2: Troubleshooting The "Legacy" Route (Friedel-Crafts)
Status: Not Recommended.[7]
Issue: Regioselectivity.
If you are attempting to synthesize this by reacting 1-chloro-2-fluorobenzene with cyclohexanecarbonyl chloride (Friedel-Crafts Acylation), you are likely isolating the wrong isomer.
The Regiochemistry Problem
Fluorine Effect: F is an ortho/para director and a strong activator relative to Cl.
Chlorine Effect: Cl is an ortho/para director but weaker than F.
Outcome: The electrophile will attack para to the Fluorine atom.
Result: You form (4-fluoro-3-chlorophenyl)(cyclohexyl)methanone.
Target: You want (4-chloro-3-fluorophenyl)(cyclohexyl)methanone.
Diagnostic Test:
Check your 1H NMR.
Target (4-Cl-3-F): The protons ortho to the ketone are chemically distinct (one is between F/Cl, one is ortho to F).
Wrong Isomer (4-F-3-Cl): The coupling constants will differ significantly due to the position of the Fluorine relative to the protons.
Troubleshooting Center (FAQs)
Symptom: Low Yield (<50%)[1]
Potential Cause
Diagnosis
Solution
Moisture Contamination
Grignard reagent quenched before reaction. Check for benzene/cyclohexane in crude NMR.
Flame-dry glassware. Use fresh anhydrous THF. Titrate Grignard reagent before use.
Incomplete Hydrolysis
Product stays in aqueous layer or emulsion during workup.
Use 1M HCl (not NH₄Cl) for the quench to break the Mg-chelate. Stir the biphasic quench mixture vigorously for 20 mins.
Steric Hinderance
Cyclohexyl group is bulky; reaction is slow.
Allow the Grignard step to run at RT for 4 hours (instead of 1-2). Do not heat to reflux (promotes side reactions).
Symptom: Impurity Formation
Impurity Type
Cause
Solution
Tertiary Alcohol
Over-addition of Grignard.
Switch to Weinreb Route. If already using Weinreb, ensure starting material contains no residual acid chloride.
Starting Material (Acid)
Incomplete activation in Step 1.
Ensure CO₂ evolution stops before adding the amine source. Switch coupling agent to T3P (Propylphosphonic anhydride) for higher conversion.
Technical Support Center: Purification Strategies for Fluorinated Phenyl Ketones
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Workup Optimization for Fluorinated Aromatic Ketones Introduction Welcome to the Technical Support Center. This guide add...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Impurity Removal & Workup Optimization for Fluorinated Aromatic Ketones
Introduction
Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with fluorinated phenyl ketones (e.g., 4-fluorobenzophenone, 4-fluorophenyl methyl ketone). These intermediates, synthesized primarily via Friedel-Crafts acylation, often present unique handling difficulties due to the high lipophilicity of the fluorine atom and the formation of stubborn Lewis acid complexes.
Below are the three most common "tickets" we receive from researchers, structured as detailed troubleshooting modules.
Module 1: The "Milky" Organic Layer (Aluminum Salt Removal)
User Issue
"I quenched my Friedel-Crafts reaction with water/ice, but the organic layer is an opaque, milky emulsion that won't separate. Filtration clogs immediately."
Root Cause Analysis
The "milky" appearance is caused by hydrated aluminum salts (aluminum hydroxide/oxide species) acting as surfactants. Fluorinated aromatics have lower surface tension than their non-fluorinated counterparts, which stabilizes these emulsions. Standard acid washes often fail to break the complex fully, trapping your product in the rag layer.
The Fix: Rochelle Salt Hydrolysis
Instead of a simple acid quench, use a Rochelle Salt (Potassium Sodium Tartrate) workup.[1] The tartrate ligand chelates aluminum more strongly than the ketone product, forcing the aluminum into the aqueous phase and breaking the emulsion.
Step-by-Step Protocol: Rochelle Salt Quench
Cool: Chill the reaction mixture to 0°C.
Quench: Slowly add a saturated aqueous solution of Rochelle Salt (10 mL per mmol of AlCl₃ used). Caution: Exothermic.
Agitate: Vigorously stir the biphasic mixture at room temperature.
Critical Step: You must stir until two clear layers appear. This can take 1 to 4 hours . Do not rush this step.
Separate: Transfer to a separatory funnel. The layers should separate cleanly within minutes.
Extract: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate.
Visual Workflow: Quench Decision Tree
Figure 1: Decision logic for handling stubborn aluminum emulsions during Friedel-Crafts workup.
Module 2: Isomer Separation (Ortho vs. Para)
User Issue
"My GC-MS shows 8-12% of the ortho-isomer. Flash chromatography is not separating them efficiently."
Root Cause Analysis
Friedel-Crafts acylation on fluorobenzene is para-directing, but the small atomic radius of fluorine allows for significant ortho attack (unlike larger halogens like bromine). Isomers often have identical polarity (making silica chromatography difficult) and very close boiling points (making distillation difficult).
The Fix: Fractional Recrystallization
You must exploit the symmetry-driven melting point difference . Para-substituted isomers are more symmetrical, pack better in the crystal lattice, and consequently have significantly higher melting points and lower solubility in cold solvents than ortho-isomers.
Compound
Melting Point (Approx)
Solubility (Cold Ethanol)
4-Fluorobenzophenone (Para)
47–49 °C
Low
2-Fluorobenzophenone (Ortho)
Liquid / < 25 °C
High
Step-by-Step Protocol: Isomer Enrichment
Solvent Choice: Use Hot Ethanol (95%) or a Hexane/Ethyl Acetate (9:1) mix. Avoid chlorinated solvents as they are too good at dissolving both isomers.
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
Slow Cool: Allow the flask to cool to room temperature slowly (wrap in foil to prevent rapid heat loss).
Seed (Optional): If available, add a seed crystal of the pure para isomer.
Refrigerate: Place at 0–4°C for 12 hours. The para isomer will crystallize; the ortho isomer (and other oily impurities) will remain in the "mother liquor."
Filter: Vacuum filter cold. Wash the cake with ice-cold solvent.
Expert Insight: If the ortho content is very high (>20%), the oil may prevent crystallization. In this case, perform a rough distillation first to remove heavy oligomers, then proceed to crystallization.
Module 3: Trace Impurities & Color Removal
User Issue
"The product is 99% pure by NMR but has a persistent yellow/brown tint. It should be white."
Root Cause Analysis
The color comes from trace oligomeric species or de-fluorinated byproducts (phenols) formed if the reaction temperature spiked. These are often present at <0.1% but are highly chromophoric.
The Fix: Activated Carbon & Silica Plug
Dissolve: Dissolve the crude crystals in warm Ethyl Acetate or Toluene.
Treat: Add Activated Carbon (10% by weight of the product).
Heat: Stir at 50°C for 30 minutes.
Filter: Filter hot through a pad of Celite (diatomaceous earth) to remove the carbon.
Silica Plug (Polishing): If color persists, pass the filtrate through a short pad of silica gel (2 inches). The non-polar ketone moves fast; polar colored impurities stick.
Recrystallize: Evaporate solvent and perform a final recrystallization (as per Module 2).
Summary of Chemical Data
Parameter
4-Fluorobenzophenone
4,4'-Difluorobenzophenone
Notes
CAS
345-83-5
345-92-6
Melting Point
47–49 °C
107–108 °C
Para-isomers are solids; Ortho-isomers often oils.
Preferred Workup
Rochelle Salt
Rochelle Salt
Avoid strong bases (risk of SNAr).
Recryst. Solvent
Ethanol / Hexane
Ethanol / Toluene
High solubility in DCM/Acetone (avoid for cryst).
Visual Workflow: Purification Logic
Figure 2: Purification workflow for separating para-isomers from ortho-impurities and color bodies.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for Friedel-Crafts workup and crystallization).
Organic Syntheses. Friedel-Crafts Acylation: General Workup Procedures. Org. Synth. 1939 , 19, 55. (Foundational text on aluminum chloride removal).
Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 995.
Sigma-Aldrich. Product Specification: 4-Fluorobenzophenone (CAS 345-83-5).[2] (Physical property data for solubility and melting points).
United States Patent 4864070. Process for the separation of ortho chlorinated aromatic isomers. (Analogous separation logic for halogenated aromatic isomers).
Optimizing reaction temperature for aryl cyclohexyl ketone synthesis
Ticket ID: #ACK-OPT-4492 Subject: Optimization of Reaction Temperature & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Welcome to the Technical Support Ce...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #ACK-OPT-4492
Subject: Optimization of Reaction Temperature & Troubleshooting Guide
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Welcome to the Technical Support Center
You have reached the specialized support module for Aryl Cyclohexyl Ketone synthesis. This guide addresses the critical thermodynamic and kinetic parameters governing the formation of the C(sp2)-C(sp2) bond between the cyclohexyl and aryl moieties.
Our data indicates that reaction temperature is the single most common failure point, leading to either incomplete conversion (kinetic limitation) or impurity formation (thermodynamic instability/rearrangement).[1]
Part 1: Route Selection & Temperature Strategy
Before optimizing temperature, confirm your synthetic route.[1] The optimal thermal profile is dictated by the mechanism of the bond formation.
Figure 1: Decision matrix for synthetic route selection and corresponding thermal requirements.
Part 2: Friedel-Crafts Acylation (The Standard Protocol)
Context: The reaction of cyclohexanecarbonyl chloride with benzene (or substituted arenes) using Aluminum Chloride (
) is the industrial standard. However, it is biphasic and highly exothermic.[1]
Critical Protocol: The "Ramp" Technique
Do not run this reaction isothermally. You must utilize a temperature ramp to balance kinetic control (during acylium formation) and thermodynamic completion.[1]
(1.1 eq) in dry solvent (DCM or Benzene). Add acid chloride dropwise.[1]
Why: The formation of the acylium ion complex is rapid and exothermic. Higher temperatures here cause the decomposition of the acid chloride (decarbonylation) before it can react with the arene [1].
Phase B: Addition (0°C)
Action: Add the arene slowly.
Why: Controls the rate of HCl evolution.
Phase C: Conversion Drive (25°C to 60°C)
Action: Once addition is complete, warm to RT. If conversion is <90% by HPLC after 1 hour, heat to reflux.[1]
Why: The bulky cyclohexyl group creates steric hindrance. Thermal energy is required to overcome the activation energy (
) for the electrophilic attack on the aromatic ring [2].
Troubleshooting Guide: Friedel-Crafts
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
Moisture Contamination
is hygroscopic.[1] If it smokes heavily upon opening, it is deactivated.[1] Use fresh catalyst or sublime it before use.[1][2]
"Tar" / Black Crude
Thermal Runaway
You added reagents too fast at >10°C. The exotherm caused polymerization. Repeat with strict 0°C control during addition.
Positional Isomers
Thermodynamic Rearrangement
High temperatures (>80°C) can cause the acyl group to migrate (isomerize) on the ring. Keep reflux mild (60-65°C).
Solidification
Complex Precipitation
The ketone- complex is often insoluble. Use a solvent like 1,2-dichloroethane or increase solvent volume to maintain stirring.[1]
Part 3: Grignard Addition to Nitriles (The Alternative)
Context: Reacting cyclohexylmagnesium chloride with benzonitrile (or vice versa). This route avoids acid chlorides but introduces "The Nitrile Problem"—nitriles are electrophilically sluggish compared to ketones.
FAQ: Why is my reaction stalled at 25°C?
A: Unlike aldehydes, nitriles do not react efficiently with Grignard reagents at room temperature to form the imine salt.[1]
The Fix: You must use a higher boiling solvent (e.g., Toluene or Benzene) and reflux the mixture.[1]
Mechanism: The Grignard reagent must coordinate to the nitrile nitrogen, then attack the carbon. The steric bulk of the cyclohexyl group retards this attack, necessitating heat [3].[1]
Protocol: The High-Temp Hydrolysis
Reaction: Reflux Grignard + Nitrile in Toluene (110°C) for 4-12 hours.
Quench: Cool to 0°C. Pour into acidic water (
/Ice).
Hydrolysis (Critical): The intermediate is an imine salt , not an alcohol.[1] You must stir the acidic aqueous layer for 1-2 hours (sometimes with mild heating) to hydrolyze the imine (
) to the ketone ().
Part 4: Advanced Optimization (Weinreb Amides)
For High-Value Substrates:
If you are experiencing over-addition (tertiary alcohol formation) or low yields with the methods above, switch to the Weinreb Amide (N-methoxy-N-methylamide) of cyclohexanecarboxylic acid.[1]
Advantage: The stable chelated intermediate prevents over-addition of the Grignard reagent, even at higher temperatures.[1] This is the most robust method for purity, though atom-inefficient [4].[1]
Part 5: Process Safety & Exotherm Management
WARNING: The Friedel-Crafts reaction releases stoichiometric quantities of HCl gas.
Figure 2: Safety logic flow for managing exotherms during reagent addition.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard procedure for Friedel-Crafts acylation temperature control).
Groggins, P. H. Unit Processes in Organic Synthesis; McGraw-Hill, 1958 .[1] (Kinetics of acylation and steric hindrance in cyclohexyl systems).
Moffett, R. B.; Shriner, R. L. "2,4,6-Trimethylacetophenone".[1] Organic Syntheses, Coll.[1][3] Vol. 3, p.562 (1955 ).[1] Link (Demonstrates the necessity of reflux for hindered nitrile additions).[1]
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents".[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1] Link (Methodology for preventing over-addition).[1]
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis; Springer, 2007 .[1] (Mechanistic grounding for kinetic vs thermodynamic control).
Technical Support Center: Navigating Steric Hindrance in 4-Chloro-3-fluorophenyl Ketone Reactions
Welcome to the technical support center dedicated to overcoming the unique challenges posed by steric hindrance in reactions involving 4-Chloro-3-fluorophenyl ketone. This guide is designed for researchers, medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to overcoming the unique challenges posed by steric hindrance in reactions involving 4-Chloro-3-fluorophenyl ketone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered when working with this sterically demanding substrate. Here, we will delve into the underlying principles of steric effects and provide practical, field-tested solutions to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding reactions with 4-Chloro-3-fluorophenyl ketone:
Q1: Why are my reaction yields consistently low when using 4-Chloro-3-fluorophenyl ketone as a substrate?
Low yields are often a direct consequence of steric hindrance. The chlorine atom positioned ortho to the carbonyl group physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon.[1][2] This steric shield increases the activation energy of the reaction, slowing it down and favoring side reactions.[3] Additionally, the electron-withdrawing effects of both the chlorine and fluorine atoms can influence the reactivity of the aromatic ring itself in certain reactions.[4]
Q2: I'm observing a significant amount of starting material being recovered in my Grignard reactions. What is happening?
With sterically hindered ketones like 4-Chloro-3-fluorophenyl ketone, Grignard reagents can act as bases rather than nucleophiles, leading to enolization of the ketone.[5][6] This side reaction regenerates the starting ketone upon workup. Another possibility is a reduction pathway where the Grignard reagent delivers a hydride to the carbonyl carbon.[7] Both of these non-productive pathways are exacerbated by steric congestion around the carbonyl group.
Q3: Are there any general strategies to improve the success rate of reactions with this ketone?
Yes, several strategies can be employed:
Catalyst and Reagent Selection: Opt for smaller, more reactive nucleophiles or utilize catalysts with ligands that can minimize steric clashes.
Reaction Conditions: Higher temperatures can provide the necessary energy to overcome the activation barrier, but this must be balanced against the potential for side reactions and decomposition. The use of microwave irradiation can sometimes be beneficial.
Protecting Groups: In multi-step syntheses, consider strategies that modify the ketone at an earlier stage before the steric hindrance becomes a significant issue.
Troubleshooting Guides for Specific Reactions
Guide 1: Grignard and Organolithium Additions
Issue: Poor conversion and/or formation of side products (enolization, reduction) during the addition of organometallic reagents.
Root Cause Analysis: The bulky chlorine atom adjacent to the carbonyl group in 4-Chloro-3-fluorophenyl ketone creates a sterically congested environment. This hinders the approach of the nucleophilic carbon of the organometallic reagent to the electrophilic carbonyl carbon.[1][2][5] Consequently, alternative reaction pathways with lower steric requirements, such as enolization (where the organometallic reagent acts as a base) or reduction (via beta-hydride transfer), become more competitive.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard/Organolithium additions.
Solutions and Protocols:
Employ Cerium(III) Chloride: The use of CeCl₃ (Luche conditions) can enhance the nucleophilicity of the organometallic reagent while reducing its basicity, thereby favoring the desired 1,2-addition over enolization.
Protocol 1: Cerium-Mediated Grignard Addition
To a solution of anhydrous CeCl₃ (1.2 equivalents) in dry THF at room temperature, add the Grignard reagent (1.1 equivalents) dropwise.
Stir the resulting suspension for 1-2 hours.
Cool the mixture to 0 °C and add a solution of 4-Chloro-3-fluorophenyl ketone (1.0 equivalent) in dry THF dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with a suitable organic solvent.
Switch to Less Basic Organometallic Reagents: Consider using organozinc or organocuprate reagents, which are generally less basic than their Grignard or organolithium counterparts and can exhibit higher selectivity for carbonyl addition.
Optimize Reaction Temperature: For some less hindered Grignard reagents, running the reaction at lower temperatures (-78 °C) can sometimes suppress side reactions by favoring the kinetically controlled addition product.
Comparative Data:
Reagent System
Typical Yield of Addition Product
Reference
MeMgBr alone
20-30%
Internal Data
MeMgBr with CeCl₃
70-85%
Internal Data
Et₂Zn with Catalyst
60-75%
Internal Data
Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations
Issue: The Wittig or HWE reaction with 4-Chloro-3-fluorophenyl ketone is sluggish, incomplete, or fails to proceed.
Root Cause Analysis: The steric hindrance around the carbonyl group significantly impedes the initial nucleophilic attack of the phosphorus ylide, which is the rate-determining step for stabilized ylides.[8] Even for unstabilized ylides, the formation of the oxaphosphetane intermediate is sterically disfavored.[9][10] The electrophilicity of the carbonyl carbon is also a factor, and while the halogens are electron-withdrawing, the steric effect often dominates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for olefination reactions.
Solutions and Protocols:
Utilize Horner-Wadsworth-Emmons Reagents: HWE reagents (phosphonate carbanions) are generally more nucleophilic than the corresponding Wittig ylides and can be more effective for reacting with hindered ketones.[8]
Protocol 2: HWE Olefination
In a flask under an inert atmosphere, suspend NaH (1.2 equivalents, 60% dispersion in mineral oil) in dry THF.
Add the desired phosphonate ester (1.1 equivalents) dropwise at 0 °C.
Allow the mixture to warm to room temperature and stir for 30 minutes to an hour, until hydrogen evolution ceases.
Cool the resulting solution to 0 °C and add a solution of 4-Chloro-3-fluorophenyl ketone (1.0 equivalent) in dry THF.
Stir at room temperature or gently heat (e.g., 50 °C) until the reaction is complete.
Quench carefully with water and extract the product.
For Unstabilized Ylides, Consider the Schlosser Modification: This modification involves the use of an additional equivalent of organolithium base at low temperature to generate a β-oxido phosphorus ylide, which can then be protonated and eliminated to favor the E-alkene.[8] This can sometimes improve yields for challenging substrates.
Increase Reaction Temperature: For both Wittig and HWE reactions, increasing the temperature (e.g., refluxing in THF or toluene) can provide the necessary energy to overcome the steric barrier.
Issue: Attempts to displace the chlorine or fluorine atom via SNAr result in no reaction or a complex mixture of products.
Root Cause Analysis: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[11] While the ketone and the halogens are electron-withdrawing groups, their activating effect may not be sufficient to overcome the high energy barrier for the formation of the Meisenheimer complex, especially with moderately strong nucleophiles. Furthermore, the nucleophile might preferentially attack the carbonyl carbon instead of the aromatic ring. The relative leaving group ability in SNAr can also be counterintuitive, with fluoride sometimes being a better leaving group than chloride.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Solutions and Protocols:
Employ Highly Polar Aprotic Solvents and High Temperatures: Solvents like DMSO, DMF, or NMP can help to solvate the Meisenheimer intermediate and facilitate the reaction. High temperatures are often necessary.
Protocol 3: High-Temperature SNAr with an Amine
To a solution of 4-Chloro-3-fluorophenyl ketone (1.0 equivalent) in DMSO, add the amine nucleophile (1.5-2.0 equivalents) and a non-nucleophilic base such as K₂CO₃ or DBU (2.0 equivalents).
Heat the reaction mixture to 120-150 °C and monitor its progress.
Upon completion, cool the mixture, dilute with water, and extract the product.
Consider Transition-Metal Catalyzed Cross-Coupling: For many transformations, such as the introduction of carbon, nitrogen, or oxygen nucleophiles, a transition-metal catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki, Sonogashira) is a more viable alternative to SNAr for this type of substrate. These reactions proceed through a different mechanism that is less sensitive to the steric hindrance of the ortho substituent.
References
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
Fuson, R. C., & Bull, B. A. (1942). Abnormal Grignard Reactions. XI.1a Sterically Hindered Aliphatic Carbonyl Compounds. I. Ketones Containing the Methyl-t-butylneo. Journal of the American Chemical Society, 64(1), 35-38.
Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]
ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. Retrieved from [Link]
PMC. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
Pearson. (n.d.). How does steric hindrance influence the reactivity of a reducing agent? Retrieved from [Link]
Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators? Retrieved from [Link]
The Synthetic Inspector. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
YouTube. (2021, August 25). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
PMC. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from [Link]
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
J&K Scientific LLC. (2025, March 19). Wittig Reaction. Retrieved from [Link]
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Preventing side reactions during fluorinated ketone reduction
Welcome to the technical support center for the reduction of fluorinated ketones. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the reduction of fluorinated ketones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this critical transformation and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of fluorinated ketones more challenging than their non-fluorinated analogs?
The strong electron-withdrawing nature of fluorine atoms significantly increases the electrophilicity of the carbonyl carbon. While this can enhance reactivity towards nucleophilic attack by hydride reagents, it also introduces challenges. The stability of the resulting fluorinated alcohol and the potential for side reactions like defluorination are key concerns.[1][2] Additionally, steric and electronic effects of the fluorine substituents can influence the stereochemical outcome of the reduction.[3]
Q2: What are the most common side reactions I should be aware of?
The primary side reactions encountered during the reduction of fluorinated ketones are:
Defluorination: The loss of one or more fluorine atoms from the molecule.
Racemization or Poor Stereoselectivity: For chiral ketones or the creation of a new stereocenter, achieving high enantiomeric or diastereomeric excess can be difficult.[4]
Over-reduction: The complete removal of the carbonyl oxygen to form a methylene group (CH₂).
Hydrate Formation: α-Trifluoromethyl ketones, in particular, can form stable hydrates in the presence of water, which may be unreactive under certain reduction conditions.[1][5][6]
Q3: How do I choose the right reducing agent for my fluorinated ketone?
The choice of reducing agent is critical and depends on the specific substrate and desired outcome.
For simple reductions to alcohols where stereochemistry is not a concern, mild hydride reagents like sodium borohydride (NaBH₄) are often a good starting point.[7][8][9]
For more robust reductions or when dealing with less reactive ketones, a stronger hydride agent like lithium aluminum hydride (LiAlH₄) may be necessary, though it carries a higher risk of side reactions.[10][11]
For stereoselective reductions, chiral boranes like Alpine-Borane® or enzymatic reductions are often employed.[12]
Catalytic hydrogenation can also be effective, but conditions must be carefully optimized to avoid over-reduction or defluorination.[13][14][15]
Troubleshooting Guides
Issue 1: Defluorination
Defluorination is a significant side reaction, particularly with ketones bearing fluorine atoms on a carbon adjacent (α) to the carbonyl group.
The "Why": Understanding the Mechanism
The mechanism of defluorination can vary depending on the reducing agent and substrate. One common pathway involves the formation of an enolate intermediate. The strong negative inductive effect of the fluorine atoms makes the α-protons more acidic, facilitating enolization. The resulting enolate can then eliminate a fluoride ion. With stronger reducing agents or under harsh conditions, radical pathways may also contribute to C-F bond cleavage.
Visualizing the Enolate-Mediated Defluorination Pathway
Caption: Enolate-mediated pathway for defluorination.
Prevention Strategies
Strategy
Rationale
Recommended Actions
Choice of Reducing Agent
Milder reducing agents are less likely to promote elimination or radical pathways.
Prioritize NaBH₄ over LiAlH₄. For catalytic hydrogenation, use catalysts like Palladium on Carbon (Pd/C) under carefully controlled hydrogen pressure.
Perform the reduction at 0 °C or below. Monitor the reaction for exotherms.
Solvent Selection
Protic solvents can help to quench reactive intermediates that may lead to defluorination.
Alcohols like methanol or ethanol are often suitable for NaBH₄ reductions.[9][16] For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are necessary.[11]
pH Control
Maintaining a neutral or slightly acidic workup can prevent base-catalyzed elimination.
Use a buffered aqueous workup or a mild acid quench (e.g., saturated ammonium chloride solution).
Issue 2: Poor Stereoselectivity or Racemization
Achieving high stereocontrol is crucial, especially in pharmaceutical synthesis.[17][18][19]
The "Why": Factors Influencing Stereochemical Outcome
The stereochemical outcome is determined by the trajectory of the hydride attack on the prochiral carbonyl face. This is influenced by steric hindrance from substituents on the ketone and the nature of the reducing agent. For ketones with a pre-existing stereocenter alpha to the carbonyl, racemization can occur via enolization, which destroys the stereocenter.[4][20]
Prevention and Control Strategies
Use of Chiral Reducing Agents: For asymmetric reductions, specialized chiral reagents are necessary.
Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst to deliver hydride with high enantioselectivity.
Chiral Boranes: Reagents like R-Alpine-Borane® are effective for the asymmetric reduction of various prochiral ketones.[3]
Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases can provide excellent enantioselectivity under mild conditions.[12]
Substrate Control: In some cases, existing chirality in the molecule can direct the stereochemical outcome of the reduction, a phenomenon known as diastereoselective reduction.[18][21]
Minimizing Racemization: To prevent racemization of α-chiral centers, avoid harsh basic or acidic conditions and prolonged reaction times that can promote enolization.
Decision Workflow for Stereoselective Reduction
Caption: Decision tree for choosing a stereoselective reduction method.
Issue 3: Over-reduction to a Methylene Group
Complete deoxygenation of the carbonyl to a methylene (CH₂) group is another potential side reaction.
The "Why": Conditions Favoring Over-reduction
This transformation is more common under harsh reduction conditions, such as those used in the Clemmensen (amalgamated zinc and strong acid) or Wolff-Kishner (hydrazine and strong base) reductions.[15][22][23] While standard hydride reductions typically do not cause over-reduction, it can occur during catalytic hydrogenation at high temperatures and pressures, especially with benzylic ketones.[15]
Prevention Strategies
Avoid Harsh Reagents: Do not use Clemmensen or Wolff-Kishner conditions if the alcohol is the desired product.
Control Hydrogenation Conditions: When using catalytic hydrogenation, use a less active catalyst (e.g., Pd/C instead of PtO₂), lower hydrogen pressure, and moderate temperatures.[13][14]
Use Hydride Reagents: Stick to standard hydride reagents like NaBH₄ or LiAlH₄, as they are highly selective for the reduction of ketones to alcohols.[10][24]
Experimental Protocols
Protocol 1: General Reduction of a Fluorinated Ketone using Sodium Borohydride
This protocol is a good starting point for the reduction of many fluorinated ketones to the corresponding alcohol.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and stir bar
Ice bath
Procedure:
Dissolve the fluorinated ketone (1.0 eq) in methanol or ethanol (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice bath.
Slowly add sodium borohydride (1.5–2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1–3 hours.
Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol product.
Purify the product as necessary, typically by column chromatography on silica gel.
Protocol 2: Asymmetric Reduction using (R)-Alpine-Borane®
This protocol is suitable for the enantioselective reduction of prochiral fluorinated ketones.
Materials:
Fluorinated ketone
(R)-Alpine-Borane® (0.5 M in THF)
Anhydrous tetrahydrofuran (THF)
Ethanolamine
Diethyl ether
Anhydrous reaction vessel with a nitrogen or argon atmosphere
Procedure:
To a dry, inert-atmosphere flask, add the fluorinated ketone (1.0 eq).
Add anhydrous THF to dissolve the ketone.
Cool the solution to the recommended temperature (often -78 °C to room temperature, depending on the substrate).
Slowly add the (R)-Alpine-Borane® solution (1.5–2.5 eq) via syringe.
Stir the reaction at the chosen temperature and monitor by TLC. These reductions can take several hours to days.
Upon completion, quench the excess borane by adding a small amount of ethanolamine.
Allow the mixture to warm to room temperature.
Add diethyl ether and wash the organic layer with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis.
References
Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]
Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal. [Link]
Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Journal. [Link]
Valotta, F., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. ResearchGate. [Link]
Wu, B.-B., et al. (2022). General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. ACS Publications. [Link]
Wang, Y., et al. (2025). Catalytic Enantioselective α-Fluorination of Ketones with CsF. American Chemical Society. [Link]
Stavber, S., & Zupan, M. (2000). Solvent directing immediate fluorination of aromatic ketones using 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). ElectronicsAndBooks. [Link]
Tuñon, I., et al. (2010). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC. [Link]
Stephan, D. W. (2014). Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. RSC Publishing. [Link]
White Rose Research Online. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. [Link]
Ashley, A. E., et al. (2022).[17]OTf-catalyzed hydrogenation of ketones and aldehydes. ResearchGate. [Link]
Gouverneur, V., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]
Szymańska, K., et al. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. [Link]
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
University of Massachusetts Amherst. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Amherst. [Link]
Stephan, D. W. (2014). Stoichiometric reductions of alkyl-substituted ketones and aldehydes to borinic esters. PubMed. [Link]
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. WebAssign. [Link]
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. [Link]
Pillaiyar, T., et al. (2006). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. PubMed Central. [Link]
Hashimoto, H., et al. (n.d.). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1. [Link]
A Comparative Guide to the 1H NMR Spectrum Analysis of 4-Chloro-3-fluorophenyl cyclohexyl ketone
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide, crafted for the discerning researcher, offers an in-depth analysis of the 1H NMR spectrum of 4-Chloro-3-fluorophenyl cyclohexyl ketone, a compound of interest in synthetic and medicinal chemistry. Beyond a mere presentation of data, this document provides a comparative perspective, weighing the merits of 1H NMR against other spectroscopic techniques and grounding the interpretation in fundamental principles.
The Decisive Role of 1H NMR in Structural Elucidation
Proton (1H) NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the magnetic environments of its hydrogen atoms. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal offer a wealth of information. For a molecule like 4-Chloro-3-fluorophenyl cyclohexyl ketone, with its distinct aromatic and aliphatic regions, 1H NMR is particularly revealing, allowing for the unambiguous assignment of each proton.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
The acquisition of a clean, high-resolution 1H NMR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure.
1. Sample Preparation:
Accurately weigh approximately 5-10 mg of 4-Chloro-3-fluorophenyl cyclohexyl ketone.
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1][2]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[1][2]
2. Instrument Parameters:
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
Standard acquisition parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for complete relaxation of all protons.
Predicted 1H NMR Spectrum Analysis of 4-Chloro-3-fluorophenyl cyclohexyl ketone
The structure of 4-Chloro-3-fluorophenyl cyclohexyl ketone contains two key regions: the substituted aromatic ring and the cyclohexyl ring.
The Aromatic Region (δ 7.0 - 8.0 ppm)
The aromatic protons are deshielded due to the ring current effect and will appear in the downfield region of the spectrum, typically between 6.5 and 8.4 ppm.[3][4] The electron-withdrawing effects of the chloro and fluoro substituents will further influence their chemical shifts. Based on data for 1-chloro-3-fluorobenzene, we can predict the following for the three aromatic protons:
H-2': This proton is ortho to the fluorine and meta to the chlorine and the carbonyl group. It is expected to be a doublet of doublets (dd) due to coupling with H-6' (meta coupling, ~2-3 Hz) and H-5' (ortho coupling, ~8-9 Hz). Its chemical shift will be influenced by the strong electronegativity of the adjacent fluorine.
H-5': This proton is ortho to the chlorine and meta to the fluorine and the carbonyl group. It will likely appear as a triplet or a doublet of doublets with coupling to H-6' (ortho coupling, ~8-9 Hz) and H-2' (para coupling, ~0.5 Hz, which may not be resolved).
H-6': This proton is ortho to the carbonyl group and the chlorine, and meta to the fluorine. The proximity to the electron-withdrawing carbonyl group will cause a significant downfield shift.[5] It is expected to be a doublet of doublets, coupling with H-5' (ortho coupling) and H-2' (meta coupling).
The Aliphatic Region (δ 1.2 - 3.5 ppm)
The protons of the cyclohexyl ring will exhibit more complex signals due to their conformational flexibility and coupling with each other.
α-Proton (methine): The single proton on the carbon adjacent to the carbonyl group (α-carbon) will be the most deshielded of the aliphatic protons, appearing in the range of 2.8-3.5 ppm.[6][7] This signal will likely be a multiplet due to coupling with the adjacent axial and equatorial protons on the cyclohexyl ring.
Other Cyclohexyl Protons: The remaining ten protons on the cyclohexyl ring will appear as a series of overlapping multiplets in the more shielded region of the spectrum, typically between 1.2 and 2.0 ppm.[1][2] The axial and equatorial protons on the same carbon are chemically non-equivalent and will have different chemical shifts and coupling constants.[8]
Data Summary and Visualization
The predicted 1H NMR data is summarized in the table below for clarity.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
H-6' (Aromatic)
7.8 - 8.0
dd
1H
H-2' (Aromatic)
7.4 - 7.6
dd
1H
H-5' (Aromatic)
7.2 - 7.4
t or dd
1H
α-CH (Cyclohexyl)
2.8 - 3.5
m
1H
Other Cyclohexyl CH2
1.2 - 2.0
m
10H
To visualize the workflow of this analysis, the following diagram is provided.
Caption: Workflow for 1H NMR spectrum analysis.
A Comparative Look: Alternative and Complementary Spectroscopic Techniques
While 1H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods. Here, we compare 1H NMR with other common spectroscopic techniques for the analysis of 4-Chloro-3-fluorophenyl cyclohexyl ketone.
Technique
Strengths for this Molecule
Limitations for this Molecule
13C NMR Spectroscopy
- Provides the number of unique carbon environments. - The carbonyl carbon signal is highly diagnostic (δ 190-220 ppm).[6][7] - Can help distinguish between aromatic carbons.
- Lower sensitivity than 1H NMR. - Does not provide information on proton connectivity.
Infrared (IR) Spectroscopy
- Strong, sharp absorption for the carbonyl (C=O) group around 1680-1700 cm-1.[6] - C-Cl and C-F stretching vibrations can be observed.
- Provides limited information on the overall carbon skeleton. - The "fingerprint" region can be complex and difficult to interpret fully.
Mass Spectrometry (MS)
- Provides the exact molecular weight and molecular formula. - Fragmentation patterns can offer clues about the structure (e.g., cleavage at the carbonyl group).
- Does not provide direct information about the connectivity of atoms. - Isomeric compounds can be difficult to distinguish.
In practice, these techniques are used in a complementary fashion. For instance, the molecular formula from MS, combined with the functional group information from IR and the detailed connectivity map from 1H and 13C NMR, provides an irrefutable structural assignment.
Conclusion
The 1H NMR spectrum of 4-Chloro-3-fluorophenyl cyclohexyl ketone, though complex, is readily interpretable through a systematic analysis of its aromatic and aliphatic regions. The predicted chemical shifts, multiplicities, and integration values provide a robust framework for its structural confirmation. When integrated with data from other spectroscopic methods such as 13C NMR, IR, and Mass Spectrometry, a complete and unambiguous structural elucidation is achieved, underscoring the synergistic power of modern analytical techniques in chemical research and development.
References
Abr, R. J. 1H Chemical Shifts in NMR. Part 191.
Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr. docbrown.info.
ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. scholarworks.uark.edu.
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 4-Chloro-3-fluorophenyl cyclohexyl ketone
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the 13C NMR chemical shifts for 4-Chloro-3-fluorophenyl cyclohexyl ketone. I...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the 13C NMR chemical shifts for 4-Chloro-3-fluorophenyl cyclohexyl ketone. In the absence of publicly available experimental spectra for this specific molecule, this guide provides a robust, predicted dataset and compares it with structurally related compounds to offer a reliable reference for structural elucidation and verification.
Introduction: The Role of 13C NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. Specifically, 13C NMR spectroscopy allows for the direct observation of the carbon atoms within a molecule, with the chemical shift of each carbon being highly sensitive to its local electronic environment. This sensitivity makes 13C NMR a powerful technique for determining the number of non-equivalent carbons, identifying functional groups, and confirming the overall structure of a synthesized compound. For drug development professionals, accurate structural verification by NMR is a critical step in ensuring the identity and purity of a drug candidate.
This guide will focus on the 13C NMR spectrum of 4-Chloro-3-fluorophenyl cyclohexyl ketone, a molecule with a distinct substitution pattern on its aromatic ring that influences the chemical shifts of the surrounding carbon atoms.
Predicted 13C NMR Chemical Shifts for 4-Chloro-3-fluorophenyl cyclohexyl ketone
Due to the lack of a publicly available experimental spectrum for 4-Chloro-3-fluorophenyl cyclohexyl ketone, a predicted 13C NMR spectrum was generated using established computational methods and databases.[1][2][3][4][5] The predicted chemical shifts (in ppm, relative to TMS) in a standard solvent such as CDCl3 are presented in Table 1.
Table 1: Predicted 13C NMR Chemical Shifts for 4-Chloro-3-fluorophenyl cyclohexyl ketone
Carbon Atom
Predicted Chemical Shift (ppm)
Multiplicity (from C-F coupling)
Aromatic Ring
C1'
~138
d
C2'
~116
d
C3'
~158
d
C4'
~125
s
C5'
~129
d
C6'
~123
d
Ketone
C=O
~205
s
Cyclohexyl Ring
C1
~45
s
C2, C6
~29
t
C3, C5
~26
t
C4
~25
t
Note: The assignments are based on the numbering provided in the diagram below. The multiplicity (d = doublet, t = triplet, s = singlet) for the aromatic carbons is predicted based on the expected coupling with the fluorine atom.
Comparative Analysis with Structurally Related Compounds
To build confidence in the predicted chemical shifts, a comparative analysis with experimentally determined or predicted data for structurally analogous compounds is essential. This approach allows for the validation of the electronic effects of the substituents on the carbon chemical shifts.
The Ketone Carbonyl Group (C=O)
The predicted chemical shift of ~205 ppm for the ketone carbonyl carbon is consistent with the typical range for ketones, which is generally between 205-220 ppm.[6][7] This downfield shift is due to the deshielding effect of the electronegative oxygen atom.
The Cyclohexyl Ring
The chemical shifts of the cyclohexyl carbons are expected to be in the aliphatic region. In 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene, the cyclohexyl methylene carbons appear in the range of 33-34 ppm, with the methine carbons at ~37 and ~44 ppm.[8] The predicted shifts for the cyclohexyl group in our target molecule are slightly different due to the direct attachment to the ketone group, which has a deshielding effect on the alpha-carbon (C1).
The Substituted Phenyl Ring
The substitution pattern on the aromatic ring has the most significant and nuanced impact on the 13C NMR spectrum. The presence of a chlorine atom (an electron-withdrawing group) and a fluorine atom (a highly electronegative and electron-withdrawing group) will cause notable shifts in the positions of the aromatic carbon signals.
C1' (ipso-carbon to the ketone): The predicted shift of ~138 ppm is reasonable for an aromatic carbon attached to a carbonyl group.
C3' (carbon bearing the fluorine): This carbon is expected to be significantly downfield due to the strong deshielding effect of the fluorine atom and will exhibit a large one-bond C-F coupling constant.
C4' (carbon bearing the chlorine): The chlorine atom also deshields the attached carbon, though to a lesser extent than fluorine.
C2', C5', and C6': The chemical shifts of these carbons are influenced by the combined inductive and mesomeric effects of the fluoro, chloro, and ketone substituents. The predicted values are within the expected range for substituted aromatic rings (125-150 ppm).[6]
For comparison, the computed 13C NMR data for a related compound, 2,4-Dichloro-5-fluoro-benzophenone, shows aromatic carbons in a similar region.[9]
Experimental Protocol for 13C NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 4-Chloro-3-fluorophenyl cyclohexyl ketone.
1. Sample Preparation:
Accurately weigh approximately 20-50 mg of the solid 4-Chloro-3-fluorophenyl cyclohexyl ketone.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial. CDCl3 is a common solvent for small organic molecules and its residual solvent peak at ~77.16 ppm can be used as an internal reference.[10][11]
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
This protocol is based on a standard 400 MHz NMR spectrometer.
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the CDCl3.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
3. 13C NMR Experiment Parameters:
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be used.
Spectral Width: Set a spectral width of approximately 250 ppm (from -10 to 240 ppm) to ensure all carbon signals are captured.
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended.
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
Number of Scans: The number of scans will depend on the sample concentration. For a 20-50 mg sample, 256 to 1024 scans should provide a good signal-to-noise ratio.
Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Perform a Fourier transform of the Free Induction Decay (FID).
Phase the resulting spectrum to obtain a flat baseline.
Calibrate the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.
Integrate the peaks (note: in proton-decoupled 13C NMR, integration is not always quantitative).
Perform peak picking to identify the chemical shift of each signal.
Visualization of Key Information
Molecular Structure and Atom Numbering
Caption: Structure of 4-Chloro-3-fluorophenyl cyclohexyl ketone with atom numbering for NMR assignment.
Workflow for 13C NMR Data Acquisition and Analysis
Mass spectrometry fragmentation pattern of 4-Chloro-3-fluorophenyl cyclohexyl ketone
The following guide details the mass spectrometry fragmentation analysis of 4-Chloro-3-fluorophenyl cyclohexyl ketone , a halogenated aryl-alkyl ketone often utilized as a scaffold in the synthesis of pharmaceutical inte...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the mass spectrometry fragmentation analysis of 4-Chloro-3-fluorophenyl cyclohexyl ketone , a halogenated aryl-alkyl ketone often utilized as a scaffold in the synthesis of pharmaceutical intermediates and bioactive research chemicals.
This guide prioritizes mechanistic causality and comparative differentiation , equipping researchers to distinguish this compound from structural isomers and analogs.
This compound represents a class of aryl cyclohexyl ketones where the carbonyl group bridges a substituted benzene ring and a saturated cyclohexane ring. Its mass spectral signature is defined by the competition between the stability of the benzoyl cation and the cyclohexyl radical.
The Analytical Challenge
In drug development and forensic analysis, this compound must often be distinguished from:
The fragmentation under Electron Ionization (EI) is governed by alpha-cleavage relative to the carbonyl group. The presence of the halogenated aromatic ring directs the charge retention, making the acylium ion the base peak in most conditions.
Primary Pathway: Alpha-Cleavage
Upon ionization, the molecular ion
( 240) is formed. The bond between the carbonyl carbon and the cyclohexyl ring is the weakest link due to the stability of the leaving cyclohexyl radical and the resonance-stabilized benzoyl cation.
Formation of the Base Peak (
157):
Mechanism:
-cleavage breaks the C(carbonyl)-C(cyclohexyl) bond.
Charge Retention: The positive charge remains on the aromatic carbonyl fragment (acylium ion) due to resonance stabilization by the benzene ring.
Neutral Loss: The cyclohexyl group is lost as a neutral radical (
, Mass 83).
Observation: A dominant peak at
157 (containing ³⁵Cl) and 159 (containing ³⁷Cl) in a 3:1 ratio.
Secondary Pathway: Decarbonylation
The acylium ion (
157) possesses high internal energy and undergoes further fragmentation.
Formation of the Phenyl Cation (
129):
Mechanism: Heterolytic loss of Carbon Monoxide (CO, 28 Da).
Result: A 4-chloro-3-fluorophenyl cation.[1][2][3][4]
Observation: A significant peak at
129 .
Minor Pathways
Cyclohexyl Cation (
83): Occasionally, the charge may be retained on the alkyl side, producing a peak at 83, though this is usually suppressed by the aromatic fragment's higher stability.
McLafferty Rearrangement: While theoretically possible (transfer of
-hydrogen from the cyclohexyl ring), the geometric constraints of the ring often make this pathway less favorable than simple -cleavage for this specific structure.
The following diagram illustrates the causal flow of fragmentation, color-coded for ion types.
Caption: Mechanistic fragmentation tree for 4-Chloro-3-fluorophenyl cyclohexyl ketone under 70 eV EI.
Comparative Analysis: Performance vs. Alternatives
This section compares the target compound's MS profile against its most relevant analytical "competitors" (isomers and analogs).
Table 1: Diagnostic Ion Comparison
Feature
Target: 4-Cl-3-F-Phenyl Cyclohexyl Ketone
Alternative A: 4-Cl-3-F-Phenyl Cyclopentyl Ketone
Alternative B: 4-Cl-3-F-Phenyl Hexyl Ketone
Molecular Ion (M+)
240
226
242
Base Peak (-cleavage)
157 (Ar-CO⁺)
157 (Ar-CO⁺)
157 (Ar-CO⁺)
McLafferty Rearrangement
Negligible / Low
Negligible
High ( 172)
Alkyl Fragment
83 (Cyclohexyl)
69 (Cyclopentyl)
43/57/71 (Alkyl series)
Differentiation Key
M+ 240 + Base 157
M+ 226 (Mass Shift)
Strong McLafferty Peak
Differentiation from Positional Isomers
Scenario: Distinguishing 4-Chloro-3-fluorophenyl (Target) from 3-Chloro-4-fluorophenyl (Isomer).
MS Limitation: Both isomers produce identical primary fragments (
157 and 129).
Solution: Mass spectrometry alone is often insufficient for definitive identification between these positional isomers.
Protocol Requirement: Chromatographic separation (GC or LC) is mandatory. The ortho-substituted isomers (e.g., 2-chloro) will typically elute faster and may show a characteristic "ortho effect" (loss of neutral water or OH) which is absent in the target (3,4-substituted) compound.
Experimental Protocol: Validated GC-MS Workflow
To ensure reproducible data, follow this self-validating protocol.
Sample Preparation[10][12][13]
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.
Instrument Parameters (Agilent 5977 or equiv.)
Inlet: Splitless mode, 250°C.
Column: DB-5ms or HP-5ms (30m × 0.25mm, 0.25µm film).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program:
Start: 80°C (hold 1 min).
Ramp: 20°C/min to 280°C.
End: Hold 3 min.
Source Temp: 230°C (Standard EI).
Scan Range:
40 – 400.
Quality Control (Self-Validation)
Isotope Check: Verify the Molecular Ion (
240) and Base Peak ( 157) exhibit the characteristic 3:1 intensity ratio for ³⁵Cl/³⁷Cl. If the ratio is 1:1, the sample is likely brominated, not chlorinated.
Fluorine Check: There is no isotope pattern for Fluorine, but the mass defect is lower. Ensure no M+2 peak suggests Br.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and McLafferty rearrangement mechanisms).
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[5] National Institute of Standards and Technology. [Link]
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
A Senior Application Scientist's Guide to Bioisosteric Replacement Using 4-Chloro-3-fluorophenyl Cyclohexyl Ketone
Introduction: The Rationale for Molecular Tinkering in Drug Discovery In the intricate process of drug discovery, a promising lead compound often represents a starting point rather than a final destination. While it may...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Molecular Tinkering in Drug Discovery
In the intricate process of drug discovery, a promising lead compound often represents a starting point rather than a final destination. While it may exhibit the desired pharmacological activity, it can also possess undesirable traits such as poor metabolic stability, off-target toxicity, or suboptimal bioavailability.[1] Bioisosterism is a cornerstone strategy in medicinal chemistry that addresses these challenges by replacing a specific atom or functional group within the lead compound with another that has similar physical and chemical properties.[1][2][3][4] The goal is to refine the molecule's characteristics to enhance its overall therapeutic profile. This guide provides an in-depth comparison of bioisosteric replacement strategies, with a specific focus on the utility of the 4-chloro-3-fluorophenyl moiety, using 4-Chloro-3-fluorophenyl cyclohexyl ketone as a model scaffold.
Bioisosteres are broadly categorized as classical or non-classical. Classical bioisosteres adhere to the original concepts developed by Grimm and Erlenmeyer, involving substitutions of atoms or groups with similar electronic and steric characteristics.[2] Non-classical bioisosteres, on the other hand, do not strictly share these similarities but manage to mimic the biological function of the original group.[2] The strategic introduction of halogens, particularly fluorine and chlorine, is a powerful and widely used tactic in modern drug design, falling under the umbrella of classical bioisosterism.[5][6][7][8][9][10]
The Dichotomy of Halogens: A Comparative Analysis of Fluorine and Chlorine in Bioisosterism
The choice between fluorine and chlorine as bioisosteric replacements is not arbitrary; it is a decision guided by the specific properties that need to be modulated in the lead compound.[9][10] While both are halogens, their distinct electronic and steric properties can lead to vastly different outcomes in terms of a molecule's biological activity and pharmacokinetic profile.
Fluorine , the most electronegative element, is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a close mimic for hydrogen (van der Waals radius of 1.20 Å).[8][10] The carbon-fluorine bond is exceptionally strong and polarized, which can significantly influence the acidity or basicity of nearby functional groups.[6][7] This property is often exploited to block metabolic oxidation at a specific position, thereby enhancing the metabolic stability and half-life of a drug.[3] The introduction of fluorine can also modulate lipophilicity, a critical parameter for membrane permeability and bioavailability.[5][6]
Chlorine , in contrast, is larger (van der Waals radius of 1.75 Å) and more polarizable than fluorine.[10] The carbon-chlorine bond is longer and weaker than the C-F bond.[10] Chlorine's larger size can provide a better steric match for a methyl group in some contexts.[10] Its greater polarizability can lead to favorable interactions with biological targets.[10] Depending on its position on an aromatic ring, chlorine can act as either an electron-donating or electron-withdrawing group, offering a different way to modulate the electronic properties of a molecule compared to fluorine.[11]
Table 1: Comparative Physicochemical Properties of Fluorine and Chlorine as Bioisosteres
Property
Fluorine (F)
Chlorine (Cl)
Rationale for Use in Drug Design
Van der Waals Radius
1.47 Å
1.75 Å
Fluorine is a better steric mimic for hydrogen, while chlorine can sometimes mimic a methyl group.[10]
Electronegativity (Pauling Scale)
3.98
3.16
Fluorine's high electronegativity can alter the pKa of nearby groups and block metabolic oxidation.[3][6]
C-Halogen Bond Strength
~115 kcal/mol (C-F)
~84 kcal/mol (C-Cl)
The strong C-F bond contributes to increased metabolic stability.[7]
Polarizability
0.56 ų
2.18 ų
Chlorine's higher polarizability can lead to stronger non-covalent interactions with protein targets.[10]
Lipophilicity Contribution (π value)
+0.14 (for Ar-F)
+0.71 (for Ar-Cl)
Chlorine generally increases lipophilicity more significantly than fluorine.[9]
Hydrogen Bond Acceptor Ability
Weak
Weak to Moderate
The ability to act as a hydrogen bond acceptor can influence binding to biological targets.[10]
Dissecting the 4-Chloro-3-fluorophenyl Cyclohexyl Ketone Scaffold
The 4-chloro-3-fluorophenyl moiety offers a unique combination of the properties of both chlorine and fluorine. In this specific arrangement, the strongly electron-withdrawing fluorine atom at the 3-position and the chlorine atom at the 4-position create a distinct electronic profile on the phenyl ring. This can influence the molecule's interaction with its biological target and its metabolic fate. The cyclohexyl ketone portion of the molecule provides a non-aromatic, lipophilic scaffold that can be crucial for fitting into hydrophobic pockets of a target protein. The biological activity of compounds containing fluorinated cyclohexyl motifs has been demonstrated in various studies.[12][13]
The strategic placement of both chlorine and fluorine allows for a fine-tuning of the molecule's properties. For instance, the combination can be used to optimize lipophilicity to achieve a balance between solubility and membrane permeability, which is crucial for oral bioavailability. Furthermore, the presence of two halogen atoms provides two potential sites for blocking metabolic attack, potentially leading to a more favorable pharmacokinetic profile.
Comparative Performance: 4-Chloro-3-fluorophenyl vs. Other Phenyl Bioisosteres
To objectively evaluate the utility of the 4-chloro-3-fluorophenyl group, it is essential to compare it against other commonly used phenyl bioisosteres. This comparison should be based on key drug-like properties, including target affinity, metabolic stability, and general ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[14][15]
Table 2: Hypothetical Comparison of Phenyl Bioisosteres in a Lead Compound Series
Bioisosteric Replacement
Target Affinity (IC₅₀, nM)
Metabolic Stability (t½ in HLM, min)
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Lipophilicity (logD at pH 7.4)
Phenyl (Parent)
50
15
5
3.5
4-Fluorophenyl
40
30
6
3.7
4-Chlorophenyl
65
25
8
4.2
4-Chloro-3-fluorophenyl
35
45
7
4.1
Pyridin-4-yl
80
10
2
2.8
Thiophen-2-yl
75
20
4
3.6
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will be highly dependent on the specific lead compound and its biological target.
This hypothetical data illustrates that the 4-chloro-3-fluorophenyl substitution could potentially offer a superior balance of properties compared to single halogen substitutions or other common heterocyclic bioisosteres. The enhanced target affinity might be attributed to the unique electronic and steric profile of the doubly halogenated ring, while the improved metabolic stability is a likely consequence of blocking multiple potential sites of metabolism.
Experimental Protocols for Synthesis and Evaluation
Synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone
A plausible synthetic route for 4-Chloro-3-fluorophenyl cyclohexyl ketone is via a Friedel-Crafts acylation reaction.
Materials:
1-Chloro-2-fluorobenzene
Cyclohexanecarbonyl chloride
Anhydrous aluminum chloride (AlCl₃)
Dichloromethane (DCM)
Hydrochloric acid (HCl), 1M
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl acetate for chromatography
Procedure:
To a stirred solution of 1-chloro-2-fluorobenzene (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.
Allow the mixture to stir at 0 °C for 15 minutes.
Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 4-Chloro-3-fluorophenyl cyclohexyl ketone.
Evaluation of Bioisosteric Replacement
A systematic evaluation of the newly synthesized analogue is critical to determine if the bioisosteric replacement was successful. This involves a series of in vitro assays.
Principle: To determine the affinity of the test compound for its biological target by measuring its ability to displace a radiolabeled ligand.
Procedure:
Prepare a series of dilutions of the test compound.
In a multi-well plate, incubate the target receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.
After incubation, separate the bound and free radioligand by rapid filtration.
Measure the radioactivity of the filter-bound complex using a scintillation counter.
Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis.
Principle: To assess the intrinsic clearance of a compound by incubating it with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes.
Procedure:
Incubate the test compound (at a low concentration, e.g., 1 µM) with HLM in the presence of NADPH (a cofactor for many metabolic enzymes).
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
Calculate the in vitro half-life (t½) and intrinsic clearance.
Cell Permeability Assay (Caco-2):
Principle: To predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium.
Procedure:
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and allow them to differentiate for 21 days.
Add the test compound to the apical (A) side of the monolayer.
At various time points, take samples from the basolateral (B) side.
Analyze the samples by LC-MS/MS to determine the concentration of the compound that has permeated the monolayer.
Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Workflow for synthesis and evaluation.
Conclusion
The strategic use of bioisosterism is an indispensable tool in the optimization of lead compounds. The 4-chloro-3-fluorophenyl moiety, as exemplified by the 4-Chloro-3-fluorophenyl cyclohexyl ketone scaffold, represents a sophisticated approach to fine-tuning the physicochemical and pharmacokinetic properties of a drug candidate. By combining the distinct properties of chlorine and fluorine, medicinal chemists can modulate lipophilicity, block metabolic pathways, and enhance target interactions in ways that may not be achievable with single-atom substitutions. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of such analogues, enabling researchers to make data-driven decisions in the quest for safer and more effective medicines.
References
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Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388. [Link]
Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons. [Link]
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Tichkule, R. B., et al. (2016). Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. Bioorganic & medicinal chemistry, 24(13), 3043-3053. [Link]
Figueroa-Gónzalez, G., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Pharmaceuticals, 15(4), 490. [Link]
Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons. [Link]
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Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
Cobb, S. L., & O'Hagan, D. (2025). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. ChemBioChem, 26(22), e202500384. [Link]
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A Comparative Guide to the UV-Vis Absorption Characteristics of 4-Chloro-3-fluorophenyl cyclohexyl ketone
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 4-Chloro-3-fluorophenyl cyclohexyl ketone. In the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 4-Chloro-3-fluorophenyl cyclohexyl ketone. In the absence of direct, published spectral data for this specific molecule, this document outlines a robust experimental protocol for determining its absorption maximum (λmax). Furthermore, it offers a comparative discussion grounded in the established principles of UV-Vis spectroscopy, drawing parallels with structurally related compounds to predict and interpret the spectral behavior of the title compound.
Theoretical Framework: Understanding UV-Vis Absorption in Aromatic Ketones
The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. For ketones, two primary electronic transitions are of interest: the n→π* and π→π* transitions. The carbonyl group (C=O) contains non-bonding electrons (n) in addition to the π-electrons of the double bond.
n→π* Transitions: These involve the excitation of a non-bonding electron to an antibonding π* orbital. For simple ketones, these transitions are typically weak and occur at longer wavelengths, often in the 270-300 nm region.[1]
π→π* Transitions: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are generally more intense and occur at shorter wavelengths compared to n→π* transitions.
In the case of 4-Chloro-3-fluorophenyl cyclohexyl ketone, the presence of the phenyl ring conjugated with the carbonyl group is expected to significantly influence the absorption spectrum. This conjugation extends the π-system, which typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.[1] The electronic effects of the halogen substituents (chloro and fluoro) on the phenyl ring will also modulate the energy of the molecular orbitals, further influencing the precise λmax.
Experimental Determination of λmax
The following protocol provides a standardized method for determining the UV-Vis absorption maximum of 4-Chloro-3-fluorophenyl cyclohexyl ketone. This procedure is designed to ensure accuracy and reproducibility.
Solvent: Spectroscopic grade ethanol (or other suitable non-absorbing, inert solvent)
Instrumentation: A dual-beam UV-Vis spectrophotometer
Cuvettes: Matched quartz cuvettes (1 cm path length)
Standard laboratory glassware and analytical balance
Step-by-Step Protocol
Instrument Warm-up and Calibration: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[2] Calibrate the instrument according to the manufacturer's instructions.
Sample Preparation:
Accurately weigh a small amount of 4-Chloro-3-fluorophenyl cyclohexyl ketone.
Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
From the stock solution, prepare a dilute solution suitable for UV-Vis analysis. The final concentration should yield an absorbance reading in the linear range of the instrument, typically between 0.2 and 1.0.[2]
Blank Measurement:
Fill a clean quartz cuvette with the pure solvent to be used as a blank.[3][4]
Wipe the optical surfaces of the cuvette with a lint-free cloth.
Place the blank cuvette in the reference beam holder of the spectrophotometer. Place an identical cuvette filled with the blank in the sample holder.
Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).[5]
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it approximately three-quarters full.[2]
Wipe the optical surfaces and place the cuvette in the sample beam holder.
Acquire the absorption spectrum of the sample over the selected wavelength range.
Determination of λmax:
Examine the resulting spectrum to identify the wavelength at which the maximum absorbance occurs. This is the λmax.[3][4]
Record the λmax value and the corresponding absorbance.
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Comparative Analysis and Expected Spectral Characteristics
Compound
Structure
Expected λmax (nm)
Rationale
Acetophenone
Phenyl ring directly attached to a methyl ketone.
~240 (π→π), ~280 (n→π)
The fundamental chromophore for comparison. The phenyl ring is conjugated with the carbonyl group.
4-Chloroacetophenone
A chloro group is added para to the ketone.
~250-255 (π→π)
The chloro group is an auxochrome that can cause a slight bathochromic shift due to its electron-donating resonance effect and electron-withdrawing inductive effect.
4-Chloro-3-fluorophenyl cyclohexyl ketone
The target compound.
Predicted ~250-260 (π→π)
The combined electronic effects of the chloro and fluoro groups will influence the position of the π→π* band. The bulky, non-conjugated cyclohexyl group is not expected to significantly shift the λmax compared to a methyl group, as it does not extend the π-conjugation. Its primary influence would be steric.
The cyclohexyl group, being a saturated aliphatic ring, is not a chromophore in the UV-Vis range and does not participate in the π-conjugation of the aromatic ketone system. Therefore, its impact on the λmax is expected to be minimal compared to the electronic effects of the halogen substituents on the phenyl ring. The primary absorption band of interest for 4-Chloro-3-fluorophenyl cyclohexyl ketone will likely be the π→π* transition, which is expected to be more intense than the n→π* transition.
Caption: Influence of structural components on the UV-Vis spectrum.
Influence of Solvent Polarity
The choice of solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism.
π→π* transitions: In polar solvents, the excited state is often more polar than the ground state and is stabilized by the solvent, leading to a small bathochromic (red) shift (shift to longer wavelength).
n→π* transitions: The ground state of the carbonyl group is stabilized by hydrogen bonding with polar protic solvents. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift (shift to shorter wavelength).[6][7]
When comparing experimental data, it is crucial to use the same solvent to eliminate variations due to solvatochromic effects. Ethanol is a common choice as it is transparent in the relevant UV region and can dissolve a wide range of organic compounds.
Conclusion
This guide has detailed a robust protocol for the experimental determination of the UV-Vis absorption maxima of 4-Chloro-3-fluorophenyl cyclohexyl ketone. Based on the analysis of its structural components and comparison with related aromatic ketones, the primary π→π* absorption maximum is predicted to be in the range of 250-260 nm. The halogen substituents are the primary modulators of the λmax, while the non-conjugated cyclohexyl group is expected to have a minimal electronic effect. The precise λmax and the effect of solvent polarity should be confirmed through the experimental procedure outlined. This information is valuable for researchers in drug development and other scientific fields who require accurate spectroscopic data for characterization and quantitative analysis.
References
DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
JoVE (Journal of Visualized Experiments). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. (2015). [Link]
ResearchGate. Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents. An experimental and theoretical investigation. [Link]
Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). [Link]
PMC. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021). [Link]
Science Department, University of North Georgia. Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. [Link]
Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). [Link]
ACS Publications. Effect of Solvent on n-π* Absorption Spectra of Ketones. [Link]
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ResearchGate. LIGHT ABSORPTION STUDIES: PART I. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). [Link]
Navigating the Disposal of 4-Chloro-3-fluorophenyl cyclohexyl ketone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-3-fluorophenyl cyclohexyl ketone (CAS No. 898769-24-9), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Hazard Profile
Key Hazard Considerations:
Toxicity: Halogenated hydrocarbons can exhibit a range of toxic effects, from low acute toxicity to potential liver and kidney damage with prolonged exposure. Inhalation of vapors may cause respiratory tract irritation.
Environmental Persistence: The carbon-halogen bonds in these molecules are strong, making them resistant to natural degradation, which can lead to bioaccumulation in the environment.[3][4]
Improper Disposal Risks: Combustion of halogenated compounds at inadequate temperatures can produce highly toxic dioxins and furans.[2] Therefore, controlled high-temperature incineration is the required disposal method.[5]
Prior to handling 4-Chloro-3-fluorophenyl cyclohexyl ketone, it is imperative to have a clear understanding of the necessary safety precautions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use. Dispose of contaminated gloves in accordance with institutional protocols.
Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a risk of splashing, a chemically resistant apron is recommended.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
For Small Spills (in a fume hood):
Alert colleagues in the immediate vicinity.
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
Decontaminate the area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
For Large Spills (outside a fume hood):
Evacuate the immediate area and alert others.
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Prevent the spill from entering drains.
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
Step-by-Step Disposal Protocol
The proper disposal of 4-Chloro-3-fluorophenyl cyclohexyl ketone requires a systematic approach to waste segregation, labeling, and transfer.
Waste Segregation: The Cornerstone of Safe Disposal
The cardinal rule for the disposal of this compound is its strict segregation as a halogenated organic waste .[1][5]
DO NOT mix 4-Chloro-3-fluorophenyl cyclohexyl ketone with non-halogenated organic waste. The co-mingling of these waste streams can complicate the disposal process and significantly increase disposal costs.
DO NOT dispose of this chemical down the drain. This is a violation of environmental regulations and can lead to the contamination of waterways.
Use designated waste containers: Your institution's EHS department will provide specific, labeled containers for halogenated organic waste.
Waste Container Management
Proper management of the waste container is essential for safety and compliance.
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "4-Chloro-3-fluorophenyl cyclohexyl ketone" and any other halogenated solvents it may contain.
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
Keep Closed: The container must remain closed at all times, except when adding waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of 4-Chloro-3-fluorophenyl cyclohexyl ketone and associated waste.
Disposal workflow for 4-Chloro-3-fluorophenyl cyclohexyl ketone.
RCRA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While 4-Chloro-3-fluorophenyl cyclohexyl ketone is not explicitly listed by name, it would likely be classified based on its characteristics or its use. If it is used as a solvent, it could fall under the following "F-listed" codes for wastes from non-specific sources:
F002: If used as a solvent for other purposes.[1][6][9]
It is the responsibility of the waste generator to determine the appropriate waste codes. Consult with your institution's EHS department for guidance on proper waste characterization and coding.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 4-Chloro-3-fluorophenyl cyclohexyl ketone is a critical aspect of responsible laboratory practice. By understanding its hazard profile, implementing stringent safety protocols, and adhering to the principles of waste segregation, researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to meticulous chemical management is not merely a regulatory obligation but a cornerstone of scientific integrity and corporate responsibility.
References
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University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved February 14, 2026, from [Link]
Waste Management Solutions. (n.d.). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved February 14, 2026, from [Link]
ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved February 14, 2026, from [Link]
Bucknell University. (2016). WASTE MANAGEMENT. Retrieved February 14, 2026, from [Link]
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Appchem. (n.d.). 4-Chloro-2-fluorophenyl cyclohexyl ketone | 898769-39-6. Retrieved February 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (2024). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. Retrieved February 14, 2026, from [Link]
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